REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6](OS(C(F)(F)F)(=O)=O)[CH:5]=[CH:4][C:3]=1[CH:16]([CH3:21])[C:17]([O:19][CH3:20])=[O:18].[CH3:22][Zn]C.CO.CCOCC>O1CCOCC1>[F:1][C:2]1[CH:7]=[C:6]([CH3:22])[CH:5]=[CH:4][C:3]=1[CH:16]([CH3:21])[C:17]([O:19][CH3:20])=[O:18]
|
Name
|
[1,2-bis(diphenylphospino)ethane]-dichloropalladium(II)
|
Quantity
|
14.1 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
compound ( 18 )
|
Quantity
|
0.62 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)OS(=O)(=O)C(F)(F)F)C(C(=O)OC)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
C[Zn]C
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
the suspension was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
WASH
|
Details
|
The organic layer was washed with a 1M aqueous solution (18 mL) of hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (over sodium sulfate)
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
WASH
|
Details
|
The obtained residue was subjected to silica gel column chromatography and elution with an n-hexane/ethyl acetate (10:1) solution
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)C)C(C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.26 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |